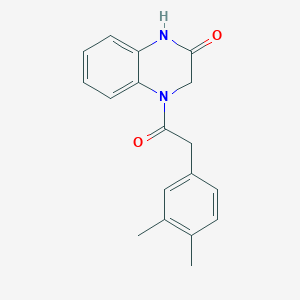
4-(2-(3,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinoxaline, which is a type of heterocyclic compound. Quinoxalines have a bicyclic structure, containing a benzene ring fused to a pyrazine ring . The “3,4-dimethylphenyl” part suggests the presence of a phenyl (benzene) ring with two methyl groups attached at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The quinoxaline core would provide a bicyclic structure, and the “3,4-dimethylphenyl” group would add another aromatic ring to the structure .Chemical Reactions Analysis
Quinoxalines are known to participate in a variety of chemical reactions, often serving as building blocks in the synthesis of more complex molecules . The presence of the acetyl group could potentially make the compound more reactive.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings could contribute to its stability, while the various functional groups could affect its polarity and reactivity .科学的研究の応用
Corrosion Inhibition
Quinoxalines have been studied for their corrosion inhibition properties. A theoretical study on quinoxalines as corrosion inhibitors for copper in nitric acid media used quantum chemical calculations to establish a relationship between the molecular structure of quinoxalines and their inhibition efficiency. This research suggests potential applications in protecting metals from corrosion, which is crucial for extending the lifespan of metal components in various industrial applications (Zarrouk et al., 2014).
Synthesis and Characterization
The synthesis and thermal reactions of quinoxaline derivatives have been explored to understand their behavior under different conditions. These studies provide valuable insights into the chemical properties and potential applications of these compounds in synthesizing new materials or drugs (Hergenrother et al., 1976).
Inhibition of Enzymes
Research into novel benzo[b]xanthene derivatives, including quinoxaline compounds, has demonstrated their inhibitory actions against key enzymes like butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and glutathione S-transferase (GST). These findings highlight the potential therapeutic applications of quinoxaline derivatives in treating diseases related to enzyme dysfunction, such as Alzheimer's disease (Turhan et al., 2020).
Molecular Docking Studies
Molecular docking and dynamics studies have been employed to understand the interaction between quinoxaline derivatives and biological molecules, such as c-Jun N-terminal kinases (JNK1). These studies help in the design of compounds with targeted biological activities, offering pathways for developing new drugs (Abad et al., 2020).
Anticonvulsant Activities
Quinoxaline derivatives have been evaluated for their anticonvulsant activities, demonstrating potential as AMPA-receptor antagonists. This research opens up possibilities for developing new treatments for epilepsy and other seizure disorders, showcasing the therapeutic potential of quinoxaline compounds (El-Helby et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
4-[2-(3,4-dimethylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-7-8-14(9-13(12)2)10-18(22)20-11-17(21)19-15-5-3-4-6-16(15)20/h3-9H,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGBQBBJFKDDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

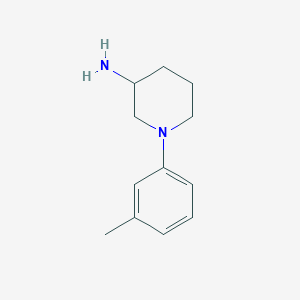
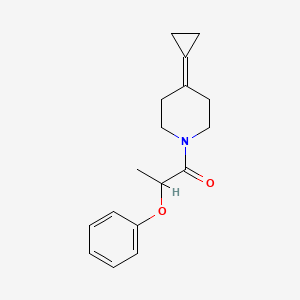

![2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2999492.png)

![N-(1-cyanocyclopropyl)-3-[(furan-2-yl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2999496.png)

![4-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2999498.png)

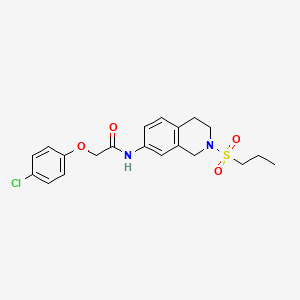
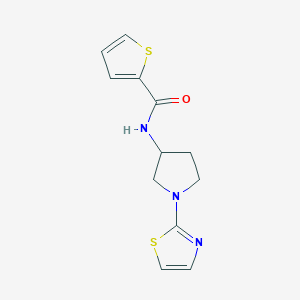
![ethyl 4-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B2999504.png)

